N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide

Catalog No.
S004881
CAS No.
890764-36-0
M.F
C22H16N4O3
M. Wt
384.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide

CAS Number

890764-36-0

Product Name

N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide

IUPAC Name

N-(2,5-diphenylpyrazol-3-yl)-4-nitrobenzamide

Molecular Formula

C22H16N4O3

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C22H16N4O3/c27-22(17-11-13-19(14-12-17)26(28)29)23-21-15-20(16-7-3-1-4-8-16)24-25(21)18-9-5-2-6-10-18/h1-15H,(H,23,27)

InChI Key

KIALCSMRIHRFPL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Synonyms

4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, N-(1,3-diphenyl-1H-pyrazolo-5-yl)-4-nitrobenzamide, VU-29 compound

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Description

The exact mass of the compound N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Chemical Availability and Potential Research Areas

    The compound can be obtained from several chemical suppliers, suggesting potential use in various research fields [, , ]. However, no published studies directly exploring its biological activity or function have been identified.

  • Structural Features and Speculative Applications

    Based on its chemical structure, N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide combines several moieties commonly found in bioactive molecules:

    • The pyrazole ring is a nitrogen-containing heterocycle present in numerous pharmaceuticals [].
    • The nitro group (-NO2) can influence a molecule's interaction with biological targets [].
    • The amide bond (-C(O)NH-) is a common functional group involved in protein-ligand interactions [].

N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide is a compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups and a nitrobenzamide moiety. Its molecular formula is C22H16N4O3, and it has a molecular weight of approximately 372.39 g/mol. The compound has garnered interest due to its potential applications in medicinal chemistry and pharmacology, particularly in the context of receptor modulation and biological activity.

, including:

  • Cyclization: A "one-pot" synthesis method can be utilized, where benzoylacetonitrile reacts with phenylhydrazine to form the pyrazole ring directly.
  • Acylation: Following the formation of the pyrazole intermediate, acylation with 4-nitrobenzoyl chloride yields the final product. This method streamlines the synthesis by avoiding intermediate isolation and purification steps.

N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide exhibits significant biological activity, particularly as a modulator of metabotropic glutamate receptors. It has been identified as a positive allosteric modulator for metabotropic glutamate receptor 5, which plays a crucial role in various neurological processes . The compound's interaction with this receptor suggests potential therapeutic applications in treating neurological disorders.

The primary synthesis methods for N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide include:

  • One-Pot Synthesis: Involves the reaction of benzoylacetonitrile with phenylhydrazine followed by acylation.
  • Traditional Multi-Step Synthesis: This may involve separate steps for forming the pyrazole ring and subsequent acylation, although this is less efficient than the one-pot method .

The applications of N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide are primarily in:

  • Drug Development: As a candidate for developing treatments targeting metabotropic glutamate receptor-related conditions.
  • Research: Used in studies exploring receptor interactions and signaling pathways in neurological research .

Interaction studies have demonstrated that N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide binds effectively to metabotropic glutamate receptor 5. These studies often utilize techniques such as ligand docking and biochemical assays to elucidate binding affinities and mechanisms of action. The compound's unique structure allows it to interact specifically with receptor sites, influencing cellular signaling pathways associated with various neurological functions .

Several compounds share structural similarities with N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
N-(3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamideContains a cyano group instead of nitroPotentially different biological activity
N-(1,3-diphenyl-1H-pyrazol-5-yl)-3-nitrobenzamideSimilar structure but with a different nitro substitutionVariations in receptor interactions
N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-methoxybenzamideContains a methoxy groupMay exhibit different pharmacological properties

These compounds highlight the versatility of the pyrazole framework while showcasing how variations can lead to distinct biological activities and applications.

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

384.12224039 g/mol

Monoisotopic Mass

384.12224039 g/mol

Heavy Atom Count

29

Wikipedia

VU-29

Dates

Modify: 2023-09-13

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